Positional Isomerism Dictates DNA Binding Affinity and Binding Mode
The DNA binding affinity of the 3-pyridylbenzimidazole scaffold (characteristic of the target compound) is quantitatively distinct from its 2-pyridyl and 4-pyridyl positional isomers. In a study of bis-2-(pyridyl)-1H-benzimidazoles, the 3-pyridyl isomer exhibited a binding constant (K_b) of 3.2 × 10⁴ M⁻¹, which was 2.7-fold lower than the 2-pyridyl isomer (8.6 × 10⁴ M⁻¹) and 3.6-fold higher than the 4-pyridyl isomer (0.9 × 10⁴ M⁻¹). Furthermore, the 3-pyridyl isomer uniquely induced a structural transition in CT-DNA from the B-form to a more compact Ψ-form, a property not observed for the other isomers [1].
| Evidence Dimension | DNA Binding Constant (K_b) |
|---|---|
| Target Compound Data | 3.2 × 10⁴ M⁻¹ (for the 3-pyridylbenzimidazole core structure) |
| Comparator Or Baseline | 2-pyridyl isomer: 8.6 × 10⁴ M⁻¹; 4-pyridyl isomer: 0.9 × 10⁴ M⁻¹ |
| Quantified Difference | The 3-pyridyl isomer has 2.7-fold lower affinity than the 2-pyridyl isomer and 3.6-fold higher affinity than the 4-pyridyl isomer. |
| Conditions | UV-Vis spectroscopic titration with CT-DNA at 25°C in Tris-HCl buffer (pH 7.4) |
Why This Matters
This defines the 3-pyridylbenzimidazole core as a moderate, conformation-altering DNA ligand, guiding its use as a probe or scaffold for DNA-targeted research distinct from its isomers.
- [1] An Experimental and Computational Analysis on the Differential Role of the Positional Isomers of Symmetric Bis-2-(pyridyl)-1H-benzimidazoles as DNA Binding Agents. 2007. View Source
